Caesalmin E Caesalmin E Caesalmin E has been reported in Caesalpinia minax and Guilandina bonduc with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20766187
InChI: InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1
SMILES: Array
Molecular Formula: C26H36O9
Molecular Weight: 492.6 g/mol

Caesalmin E

CAS No.:

Cat. No.: VC20766187

Molecular Formula: C26H36O9

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

Caesalmin E -

Specification

Molecular Formula C26H36O9
Molecular Weight 492.6 g/mol
IUPAC Name [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate
Standard InChI InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1
Standard InChI Key ZMDJQZBKCANBDV-GZEDFXFRSA-N
Isomeric SMILES CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Canonical SMILES CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
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Introduction

Caesalmin E is a cassane-type diterpenoid compound primarily isolated from plant species in the Caesalpinia genus, notably Caesalpinia minax and Guilandina bonduc. This compound has garnered attention in phytochemical research due to its structural complexity and potential biological relevance. Below is a detailed synthesis of current knowledge about Caesalmin E, organized into key sections supported by diverse academic sources.

Natural Sources and Extraction

Caesalmin E is predominantly isolated from:

  • Seeds of Caesalpinia minax (commonly known as "fever nut") .

  • Seed kernels of Guilandina bonduc .

Extraction Methods:

  • Methanolic extracts of seed kernels subjected to column chromatography and preparative TLC .

  • Co-isolated with related diterpenoids such as caesalmin B, C, and norcaesalpinins .

Analytical Characterization

Key spectroscopic data for identification:

  • IR Spectroscopy: Peaks at 3575 cm<sup>-1</sup> (hydroxyl), 1750 cm<sup>-1</sup> (lactone carbonyl), and 1735 cm<sup>-1</sup> (ester carbonyl) .

  • NMR: Distinct signals for acetyl methyls (δ<sub>H</sub> 2.15), furan protons (δ<sub>H</sub> 7.30, 6.60), and oxygenated methines .

Research Gaps and Future Directions

  • Bioactivity Profiling: No in vivo or in vitro studies directly evaluate Caesalmin E’s pharmacological effects.

  • Synthetic Routes: Total synthesis remains unexplored, limiting scalable production.

  • Structure-Activity Relationships: Comparative studies with analogs (e.g., caesalmin C) could elucidate functional group contributions .

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